

# Anthralin's Mechanism of Action in Psoriasis: A Technical Guide

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## Abstract

**Anthralin** (dithranol), a topical therapy for psoriasis for over a century, remains a valuable treatment option due to its efficacy, particularly in recalcitrant plaque psoriasis.[1] Its therapeutic effects stem from a multifaceted mechanism of action that is not yet fully elucidated but is known to involve the modulation of several key cellular and molecular pathways implicated in the pathogenesis of psoriasis. This technical guide provides an in-depth exploration of the core mechanisms by which **anthralin** exerts its anti-psoriatic effects, with a focus on its antiproliferative and anti-inflammatory properties, its induction of reactive oxygen species (ROS) and mitochondrial dysfunction, and its impact on critical signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of dermatological therapies.

## Introduction to Anthralin

**Anthralin**, or dithranol, is a synthetic derivative of chrysarobin, a natural compound found in the araroba tree.[2] It is an established and effective topical treatment for psoriasis, a chronic inflammatory skin disease characterized by hyperproliferation and aberrant differentiation of keratinocytes, as well as infiltration of immune cells.[2] While newer biologic agents have revolutionized psoriasis treatment, **anthralin** continues to be a relevant therapy, especially for localized plaque psoriasis.[3] Its clinical utility is, however, often limited by side effects such as

skin irritation and staining.[4] A thorough understanding of its mechanism of action is crucial for optimizing its use and for the development of novel therapeutics with improved safety profiles.

## Core Mechanisms of Action

**Anthralin**'s therapeutic efficacy in psoriasis is attributed to a combination of antiproliferative, anti-inflammatory, and pro-apoptotic effects. These are primarily mediated through its ability to generate reactive oxygen species (ROS) and interfere with mitochondrial function.

### Antiproliferative Effects

A hallmark of psoriasis is the uncontrolled proliferation of keratinocytes.[5] **Anthralin** effectively counteracts this by inhibiting DNA synthesis and cell division.[2]

- **Inhibition of DNA Synthesis:** **Anthralin** has been shown to block DNA synthesis in epidermal cells, thereby slowing down the rapid cell turnover characteristic of psoriatic plaques.[2][6]
- **Cell Cycle Arrest:** Studies have indicated that **anthralin** can prolong the prophase of mitosis in keratinocytes, contributing to its antiproliferative action.

### Anti-inflammatory Properties

Chronic inflammation is a key driver of psoriasis pathogenesis. **Anthralin** exhibits anti-inflammatory effects by modulating the function of various immune cells and the production of inflammatory mediators.

- **Inhibition of Cytokine Secretion:** **Anthralin** has been demonstrated to inhibit the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF- $\alpha$ ) from human monocytes.[7]
- **Modulation of Immune Cells:** The drug has been shown to be more sensitive to mononuclear leukocytes than keratinocytes, suggesting a direct impact on the immune component of psoriasis.[1]

### Generation of Reactive Oxygen Species (ROS)

A pivotal aspect of **anthralin**'s mechanism is its ability to generate ROS within skin cells.[2] While high levels of ROS can be damaging, in the context of psoriasis treatment, they are

believed to contribute to the therapeutic effect.

- Induction of Oxidative Stress: The auto-oxidation of **anthralin** leads to the production of ROS, which can induce apoptosis (programmed cell death) in hyperproliferating keratinocytes.[2]
- Activation of Stress-Induced Signaling: ROS generation by **anthralin** is linked to the activation of stress-activated protein kinase (SAPK/JNK) pathways.[1]

## Mitochondrial Dysfunction

Mitochondria are primary targets of **anthralin**, and the disruption of their function is a key element of its therapeutic action.[8][9]

- Accumulation in Mitochondria: **Anthralin** rapidly accumulates within keratinocyte mitochondria.[8]
- Dissipation of Mitochondrial Membrane Potential: It causes a disruption of the mitochondrial membrane potential ( $\Delta\Psi_m$ ), a critical factor for mitochondrial function and cell viability.[8]
- Induction of Apoptosis: By disrupting mitochondrial function, **anthralin** triggers the release of cytochrome c, leading to the activation of caspases and ultimately, apoptosis of hyperproliferative keratinocytes.[8] This process is dependent on a functional respiratory chain.[8]

## Impact on Signaling Pathways

**Anthralin** modulates several key signaling pathways that are dysregulated in psoriasis.

### JNK Pathway

**Anthralin** is a potent activator of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of cellular stress responses, apoptosis, and inflammation.[1] This activation is mediated, at least in part, by lipid peroxidation induced by the drug.[1] Mononuclear leukocytes are significantly more sensitive to **anthralin**-induced JNK activation than keratinocytes.[1]



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**Anthralin**-induced JNK signaling pathway.

## NF-κB Pathway

The transcription factor NF-κB is a central regulator of inflammation and is constitutively active in psoriatic lesions. **Anthralin** can activate NF-κB in keratinocytes at concentrations as low as 10 μM.[10] This activation is mediated by ROS, particularly hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>).[10]

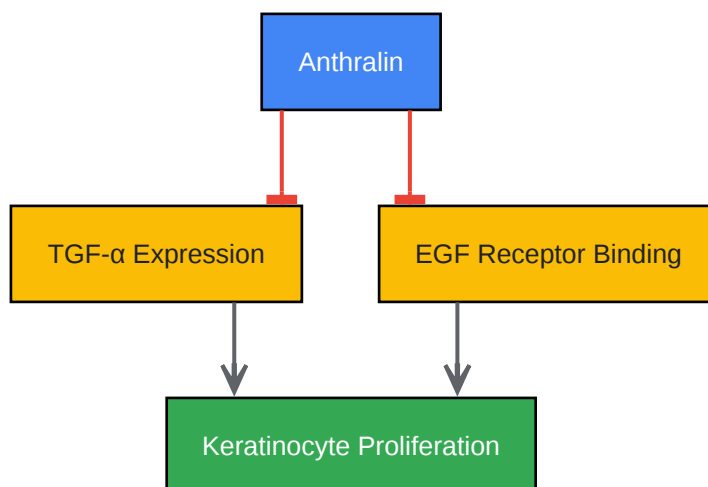


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ROS-mediated NF-κB activation by **anthralin**.

## EGFR Pathway

The epidermal growth factor receptor (EGFR) signaling pathway is implicated in the hyperproliferation of keratinocytes in psoriasis. **Anthralin** has been shown to decrease the expression of transforming growth factor-alpha (TGF-α), a ligand for EGFR, and reduce the binding of EGF to its receptor.[11] This leads to a reduction in proliferative signals.



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Inhibition of EGFR signaling by **anthralin**.

## Quantitative Data Summary

The following table summarizes the available quantitative data on the effects of **anthralin**.

Parameter	Cell Type	Anthralin Concentration	Effect	Reference
Keratinocyte Proliferation	Normal Human Keratinocytes	10 ng/mL	98% inhibition	[11]
Lymphocyte Proliferation	Human Lymphocytes	10 µg/mL	50% inhibition	[11]
Cytokine Secretion (IL-6, IL-8, TNF-α)	Human Monocytes	0.25-0.6 µg/mL	Half-maximal inhibitory concentration (IC50)	[7]
JNK Activation	Peripheral Blood Mononuclear Cells vs. Normal Keratinocytes	-	40-fold lower dose required for activation in mononuclear cells	[1]
Lipid Peroxidation	Peripheral Blood Mononuclear Cells vs. Normal Keratinocytes	-	10-fold lower concentration for half-maximal levels in mononuclear cells	[1]
NF-κB Activation	Murine Keratinocytes	10 µM	Activation observed	[10]
DNA Synthesis	Hairless Mice Epidermis	0.1% - 0.4%	Significant suppression	[6]
DNA Synthesis	Hairless Mice Epidermis	0.01% - 0.05%	No inhibition	[6]
Thioredoxin Reductase (TR) Activity	Psoriatic Keratinocyte Cell Cultures	2 x 10 <sup>-5</sup> M	42% inhibition of cell surface TR activity	
Thioredoxin Reductase (TR)	Normal Keratinocyte Cell	2 x 10 <sup>-5</sup> M	24% inhibition of cell surface TR	

Activity	Cultures		activity
Thioredoxin Reductase (TR) Activity	Guinea Pig Skin (in vivo)	0.25% - 1.0% (24h)	70% inhibition
Thioredoxin Reductase (TR) Activity	Guinea Pig Skin (in vivo, short contact)	1% (120 min)	70% inhibition

## Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

### Keratinocyte Proliferation Assay

Objective: To determine the effect of **anthralin** on the proliferation of keratinocytes.

Methodology:

- Cell Culture: Human keratinocytes are cultured in appropriate media (e.g., Keratinocyte Growth Medium) and seeded in multi-well plates.
- Treatment: Cells are treated with various concentrations of **anthralin** or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
- Assessment of Proliferation:
  - MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The MTT reagent is added to the wells, and the resulting formazan product is solubilized and measured spectrophotometrically.[\[12\]](#)
  - BrdU Incorporation Assay: This assay measures DNA synthesis by detecting the incorporation of the thymidine analog, bromodeoxyuridine (BrdU), into newly synthesized DNA.[\[12\]](#)
  - Ki-67 Staining: Ki-67 is a nuclear protein associated with cell proliferation. Immunostaining for Ki-67 allows for the visualization and quantification of proliferating cells.[\[12\]](#)

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